2-Bromo-1-phenylnaphthalene
Description
Significance of Polyaromatic Systems in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons (PAHs), or polyaromatic systems (PASs), are organic molecules composed of two or more fused aromatic rings. fiveable.meresearchgate.net These compounds are a cornerstone of modern chemical research due to their extended π-electron systems, which impart distinct physical and chemical properties. fiveable.me Their planarity and rich electron density make them ideal candidates for applications in organic electronics, where they can function as semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.orgrsc.org
The structure of a PAH dictates its properties. For instance, the arrangement and number of fused rings influence the molecule's hydrophobicity, electrochemical stability, and biological activity. researchgate.net Researchers are particularly interested in how the size and curvature of these systems affect their reactivity, which is crucial for designing new functional molecules. rsc.org The introduction of heteroatoms into the polyaromatic framework further expands their structural diversity and modulates their optoelectronic properties, leading to applications in areas ranging from pharmaceuticals to photocatalysis. beilstein-journals.org
The Distinctive Role of Halogenation in Phenylnaphthalene Scaffolds
Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. Aryl halides, including halogenated phenylnaphthalenes, are highly valuable as precursors for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. smolecule.combeilstein-journals.org These reactions are essential for constructing complex molecular architectures from simpler building blocks.
The bromine atom in a phenylnaphthalene scaffold, as seen in 2-Bromo-1-phenylnaphthalene, serves several key functions:
Reactive Handle: The carbon-bromine bond can be selectively targeted for further functionalization. The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in organometallic coupling reactions. smolecule.com
Electronic Modulation: The electronegative bromine atom alters the electronic properties of the naphthalene (B1677914) ring system, influencing its reactivity in subsequent chemical transformations. smolecule.com
Directing Group: The position of the bromine atom can direct the regioselectivity of further electrophilic aromatic substitution reactions.
The development of efficient and regioselective halogenation methods is an active area of research, with reagents like N-halosuccinimides (NBS, NCS, NIS) being widely used due to their ease of handling. beilstein-journals.orgscribd.com The ability to control the stoichiometry and position of halogenation is critical, especially in activated systems where over-halogenation can be a significant issue. beilstein-journals.org
Overview of Academic Research Trajectories for this compound
Academic research involving this compound primarily positions it as a key intermediate in the synthesis of more complex, functionalized polyaromatic compounds. Its structure, featuring a reactive bromine atom on a phenyl-substituted naphthalene core, makes it a versatile building block.
Research indicates its utility in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. smolecule.comresearchgate.net For example, it can be used in the synthesis of 1,2-disubstituted naphthalenes, which are motifs found in various functional materials and biologically active molecules. researchgate.net The synthesis of this compound itself can be achieved through various routes, including as a downstream product from precursors like 1,2-Dibromonaphthalene. lookchem.com While not as extensively studied as some other PAHs, its role as a synthetic intermediate underscores its importance in academic efforts to construct novel and complex organic molecules.
Properties of this compound
Below are the key chemical and physical properties of this compound.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₁Br | guidechem.comguidechem.com |
| Molecular Weight | 283.168 g/mol | guidechem.comfluorochem.co.uk |
| CAS Number | 93989-32-3 | fluorochem.co.ukchemicalbook.com |
| Appearance | Viscous Liquid / Solid | fluorochem.co.uk |
| Melting Point | 54-55 °C | fluorochem.co.ukchemicalbook.com |
| Relative Density | 1.381 | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-phenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNFELJFKOTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407233 | |
| Record name | 2-bromo-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93989-32-3 | |
| Record name | 2-bromo-1-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-1-PHENYLNAPHTHALENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromo 1 Phenylnaphthalene and Its Derivatives
Transition-Metal-Catalyzed Approaches to C-C and C-Br Bond Formation
Transition metals, particularly palladium, copper, and nickel, have proven to be versatile catalysts for the formation of both carbon-carbon (C-C) and carbon-bromine (C-Br) bonds essential for constructing the 2-bromo-1-phenylnaphthalene scaffold. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone in the synthesis of biaryl compounds, and its application extends to the formation of the specific aryl-bromide linkage found in this compound.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing derivatives of this compound, this reaction can be employed to couple a naphthalene (B1677914) core bearing a bromine atom with a phenylboronic acid derivative, or vice versa. The chemoselectivity of the Suzuki-Miyaura reaction is a key advantage, allowing for the selective reaction of a bromine substituent over other functionalities like a triflate group. researchgate.net For instance, the reaction of 1-bromo-2-(trifluoromethanesulfonyloxy)naphthalene with phenylboronic acid can selectively yield 1-phenyl-2-(trifluoromethanesulfonyloxy)naphthalene, which can then be further functionalized. researchgate.net
The choice of catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling. Palladium complexes with phosphine (B1218219) ligands are commonly used. academie-sciences.frmdpi.com The reaction conditions, such as the base and solvent, also play a significant role in the reaction's efficiency. For example, the coupling of 1,8-diiodonaphthalene (B175167) with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF leads to the formation of 1-iodo-8-phenylnaphthalene. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Naphthalene Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 1-Iodo-8-phenylnaphthalene | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 1,8-Diphenylnaphthalene | 78 | nih.gov |
| 1,8-Diiodonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 1-Iodo-8-phenylnaphthalene | - | nih.gov |
| 2-Bromo-6-methoxynaphthalene | Arylboronic acids | [Pd(OAc)₂]/ligand | Cs₂CO₃ | 1,4-Dioxane | Aryl-substituted naphthalenes | - | academie-sciences.fr |
| 1-Bromonaphthalene | Phenylboronic acid | Polymeric Pd catalyst | - | Water | 1-Phenylnaphthalene (B165152) | 98 | researchgate.net |
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. Palladium-catalyzed tandem processes that combine C-H activation and arylation are particularly valuable for synthesizing highly substituted naphthalenes. mdpi.comresearchgate.net A notable example is the synthesis of fluoranthene (B47539) derivatives through a tandem Suzuki-Miyaura and intramolecular C-H arylation reaction. nih.gov This process starts with the Suzuki-Miyaura coupling of an arylboronic acid with a dihalonaphthalene, followed by an intramolecular C-H activation/arylation to form the polycyclic aromatic system. nih.gov
Another strategy involves the palladium-catalyzed reaction of 2-aminostyryl nitriles with arylboronic acids, which proceeds through a tandem sequence to yield polysubstituted quinolines. mdpi.com While not directly producing this compound, these methods highlight the power of palladium-catalyzed tandem reactions in constructing complex aromatic systems from simple precursors.
Palladium-catalyzed carbonylative cyclization provides a route to various heterocyclic and polycyclic compounds. bohrium.comchinesechemsoc.orgresearchgate.netacs.org This methodology involves the incorporation of carbon monoxide (CO) into the molecular framework. For instance, the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes can produce indole-3-carboxamides. researchgate.net While a direct synthesis of this compound via this method is not explicitly reported, the principles of carbonylative cyclization of diarylalkynes can be applied to construct the naphthalene core. bohrium.com The reaction of diarylalkynes with CO under palladium catalysis can lead to the formation of carbonyl-containing polycyclic aromatic compounds through a 6-endo-dig carbocyclization pathway. bohrium.com
Table 2: Examples of Palladium-Catalyzed Carbonylative Cyclization
| Substrates | Catalyst | CO Source | Product Type | Reference |
| Diarylalkynes | Palladium | CO gas | Carbonyl compounds | bohrium.com |
| 2-Ethynylanilines, Nitroarenes | Palladium | Mo(CO)₆ | Indole-3-carboxamides | researchgate.net |
| Aryl Alkenes/Alkenols | Palladium | - | Electron-rich Chromanes | acs.org |
| 2-Bromocyclohex-1-enecarboxylic Acids, Arylhydrazines | Palladium | CO gas | 2-Anilinohydroisoindoline-1,3-diones | researchgate.net |
Copper-Mediated Catalytic Dimerization and Functionalization
Copper catalysts offer a complementary approach to palladium for the synthesis and functionalization of naphthalene derivatives. acs.orgresearchgate.netthieme-connect.comdntb.gov.uabeilstein-journals.orgdoaj.orgresearchgate.netias.ac.in One notable application is the catalytic dimerization of phenylacetylene (B144264) to form 1-phenylnaphthalene. researchgate.netias.ac.in This reaction can be carried out under solvent-free conditions at room temperature using a Cu/C catalyst, providing a high yield of the product. researchgate.netias.ac.in
Copper also mediates the functionalization of naphthalene rings through C-H activation. acs.orgresearchgate.net For example, copper-catalyzed remote C-H functionalization of 1-naphthylamides allows for the introduction of various functional groups, including bromo, at specific positions. acs.org This strategy utilizes a coordinating group to direct the functionalization to a remote C-H bond.
Nickel-Catalyzed Enantioselective Cross-Coupling
Nickel catalysis has emerged as a powerful tool for enantioselective synthesis, particularly in the construction of axially chiral biaryls. sciengine.comacs.orgnih.govchemrxiv.orgnih.govnih.govnih.govorganic-chemistry.orgrsc.org While the direct enantioselective synthesis of this compound is a specialized area, the principles of nickel-catalyzed enantioselective cross-coupling are highly relevant for creating chiral derivatives. These reactions often involve the coupling of two different electrophiles, a challenging transformation that requires precise control over reactivity and stereoselectivity. chemrxiv.org
For instance, nickel-catalyzed enantioselective reductive cross-coupling reactions have been developed to synthesize a variety of chiral molecules. nih.govnih.govrsc.org These methods can involve the coupling of aryl halides with other electrophiles, such as α-chloroesters or vinyl bromides, to create stereogenic centers. nih.govorganic-chemistry.org The development of novel chiral ligands is crucial for achieving high enantioselectivity in these transformations. sciengine.comacs.orgnih.govnih.gov
Non-Catalytic and Radical-Mediated Synthetic Pathways
The synthesis of the this compound core can be achieved through several non-catalytic and radical-based methods. These pathways often rely on the inherent reactivity of carefully designed precursors to induce cyclization and arylation, forming the target naphthalene structure.
Electrophilic Addition and Subsequent Cyclization Mechanisms (e.g., utilizing allenes)
A notable method for synthesizing functionalized 2-bromonaphthalenes involves the electrophilic cyclization of diaryl-2,3-allenyl ethers. researchgate.net In this process, the allene (B1206475) substrate undergoes an electrophilic addition reaction, which initiates an intramolecular cyclization by attacking one of the aromatic rings, ultimately leading to the formation of the naphthalene system. google.com
The reaction of diaryl-2,3-allenyl ethers with a bromine source like N-Bromosuccinimide (NBS) in a mixed solvent system (e.g., nitromethane (B149229) and ethanol) yields highly functionalized 2-bromonaphthalene (B93597) derivatives. researchgate.netgoogle.com This transformation provides a direct route to various substituted naphthalenes. google.com A key advantage of this method is the ability to generate the C-Br bond during the cyclization process, which can then be used for further modifications, such as cross-coupling reactions, to create more complex multi-substituted naphthalene compounds. google.com
| Starting Material (Diaryl-2,3-allenyl ether) | Product | Yield |
|---|---|---|
| 1,1-diphenyl-1-methoxy-2,3-nonadiene | 2-bromo-1-pentyl-4-phenylnaphthalene | Not specified in abstract |
| 1,1-diphenyl-1-methoxy-5-methyl-2,3-hexadiene | 2-bromo-1-isopropyl-4-phenylnaphthalene | 51% |
| 1,1,6-triphenyl-1-methoxy-2,3-hexadiene | 2-bromo-1-phenethyl-4-phenylnaphthalene | 66% |
Arylation Reactions Initiated by Diaryliodonium(III) Salts
Diaryliodonium(III) salts are effective arylating agents that can participate in radical-mediated reactions to form aryl-carbon bonds. rsc.org A one-pot double arylation of naphthols has been developed using these salts, which proceeds through the sequential formation of C-C and O-C bonds. frontiersin.orgnih.gov This method constitutes a unique activation mode for diaryliodonium(III) salts. frontiersin.org
The reaction is initiated by naphthyl radicals generated from the homolytic fragmentation of a precursor like TMP₂O (tetramethylpiperidine N-oxide dimer). frontiersin.orgnih.gov These radicals then react chemoselectively with the diaryliodonium(III) salt. frontiersin.org This process has been successfully applied to synthesize various bromo-substituted 2-phenoxy-1-phenylnaphthalene derivatives from the corresponding bromonaphthols. frontiersin.orgnih.gov The general procedure involves stirring the naphthol with TMP₂O and then adding the diaryliodonium salt in a suitable solvent system at room temperature. frontiersin.orgnih.gov
| Starting Material (Bromonaphthol) | Product | Yield |
|---|---|---|
| 4-bromonaphthalen-1-ol | 4-bromo-1-phenoxy-2-phenylnaphthalene | 56% |
| 6-bromonaphthalen-2-ol | 6-bromo-2-phenoxy-1-phenylnaphthalene | 74% |
| 3-bromonaphthalen-2-ol | 3-bromo-2-phenoxy-1-phenylnaphthalene | 72% |
Intramolecular Heteroannulation for Bridged Naphthalene Scaffolds
Intramolecular heteroannulation represents a synthetic strategy to construct fused heterocyclic systems, including bridged naphthalene scaffolds. This process involves the cyclization of a functionalized naphthalene precursor containing a reactive moiety that can form a new ring by bonding to another position on the naphthalene core. For instance, the synthesis of a frontiersin.orgnih.gov-benzocarbazole, a type of bridged naphthalene structure, can be achieved through the reductive cyclization of a nitronaphthalene derivative. scispace.com While this specific example does not start from this compound, it illustrates the principle of intramolecular heteroannulation to create bridged polycyclic frameworks from appropriately substituted naphthalenes. scispace.comresearchgate.net In some cases, heteroannulation to the 8-position of the naphthalene ring can form a six-membered benzacridine ring system, although this is not always the observed pathway. scispace.comresearchgate.net
Advancements in Green Chemistry for this compound Synthesis
The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being applied to the synthesis of complex aromatic compounds like naphthalenes. msuniv.ac.in Key goals include the use of recyclable catalysts, elimination of hazardous solvents, and maximization of atom economy to prevent waste. msuniv.ac.inresearchfloor.org
Development of Solvent-Free and Recyclable Catalytic Systems
Significant progress has been made in developing catalytic systems for naphthalene synthesis that are both recyclable and can operate under solvent-free conditions. One such approach is the use of Brønsted acidic ionic liquids, like N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which can function as both a catalyst and a solvent for synthesizing 2-phenylnaphthalenes from styrene (B11656) oxides. rsc.org This ionic liquid has been shown to be recyclable for up to five consecutive cycles without a significant loss in activity. rsc.org
Another green method involves the one-pot, solvent-free catalytic dimerization of phenylacetylene to 1-phenylnaphthalene using a copper-on-carbon (Cu/C) catalyst at room temperature, achieving nearly quantitative yields. researchgate.net Similarly, recyclable heterogeneous catalysts like sulphamic acid in ethanol (B145695) have been effectively used for the cyclization step in the synthesis of 1-phenylnaphthalene systems, with the catalyst being recoverable and reusable for multiple cycles. asianpubs.org The development of nano-sized molybdenum carbide catalysts for naphthalene hydrogenation also highlights the trend towards creating stable catalysts that can be reused for at least five cycles without losing activity. nih.gov These examples, while not all specific to this compound, demonstrate the viability of creating recyclable and solvent-free systems for the core phenylnaphthalene scaffold. rsc.orgresearchgate.net
Strategies for Enhanced Atom Economy and Minimized Waste Generation
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials from the reactants into the final product, thereby minimizing waste. wordpress.comacs.org Synthetic routes with high atom economy typically involve addition or rearrangement reactions and the use of catalytic reagents over stoichiometric ones. acs.org
In the context of naphthalene synthesis, traditional methods often have poor atom economy. For example, the Suzuki coupling reaction, while powerful for creating the phenyl-naphthalene bond, suffers from low atom economy due to the generation of byproducts from the boronic acid and base, making it less economical on a large scale. aimspress.com
Application of Group-Assisted Purification (GAP) Methodologies
Group-Assisted Purification (GAP) chemistry represents a significant advancement in synthetic organic chemistry by offering an alternative to traditional purification techniques like column chromatography and recrystallization. tdl.orgd-nb.info This methodology involves the use of specific functional groups, known as GAP auxiliaries, which are attached to the reactants. d-nb.infonih.gov These auxiliaries facilitate the purification of crude products, often by simple washing with common solvents, thereby reducing the use of large quantities of organic solvents and silica (B1680970) gel, making the process more environmentally friendly. tdl.orgnih.gov
The core principle of GAP chemistry lies in manipulating the solubility of the product. The GAP-tagged products are designed to be soluble in certain solvents for reaction purposes but poorly soluble in others, allowing for easy separation from impurities by trituration or filtration. d-nb.infonih.gov This technique has been successfully applied in various areas of organic synthesis, including asymmetric synthesis and catalysis. tdl.org
In the context of synthesizing derivatives that could be related to this compound, GAP methodologies have been employed, particularly in reactions involving precursors that share structural similarities. For instance, the synthesis of multi-layer 3D chiral molecules has utilized N-phosphonyl amide as a GAP functionality. tdl.org Research has shown that replacing N,N-dialkyl motifs with their naphthyl counterparts can lead to the formation of complex chiral structures. tdl.org
A notable application of GAP chemistry is in the synthesis of building blocks for multi-layer 3D chiral molecules. nih.gov One of the starting materials for these complex structures is 1-bromo-8-phenylnaphthalene (B3082296). tdl.orgnih.gov While not identical to this compound, the synthetic strategies involving this isomer provide valuable insights into the potential application of GAP for related compounds. For example, the Buchwald-Hartwig cross-coupling of 1-bromo-8-phenylnaphthalene with various diamines has been shown to proceed smoothly, yielding the desired products in high yields (over 80%). nih.gov This suggests that similar coupling strategies for this compound could also be amenable to GAP-based purification.
Furthermore, GAP chemistry has been instrumental in the synthesis of various complex organic frameworks. In one study, the Suzuki-Miyaura cross-coupling of a double-layer diboronic ester with (1-bromonaphthalen-2-yl)diarylphosphine oxides was optimized. nih.govfrontiersin.orgfrontiersin.org The purification of the resulting multi-layer products, which contain polar diarylphosphine oxide groups, was readily achieved by washing the crude product with 95% ethanol, completely avoiding the need for chromatography. nih.govfrontiersin.orgfrontiersin.org This highlights the power of the phosphine oxide group as a GAP auxiliary in the synthesis of substituted naphthalenes.
The table below summarizes the optimization of the Suzuki-Miyaura cross-coupling reaction conditions for the synthesis of a multilayered 3D product, demonstrating the effectiveness of the GAP methodology.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Reaction Conditions
| Entry | Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | THF/H₂O | K₂CO₃ | 86 |
| 2 | Pd₂(dba)₃ | THF/H₂O | K₂CO₃ | NR |
| 3 | PdCl₂ | THF/H₂O | K₂CO₃ | Trace |
| 4 | Pd(OAc)₂ | THF/H₂O | K₂CO₃ | Trace |
| 5 | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 65 |
| 6 | Pd(PPh₃)₄ | DME/H₂O | K₂CO₃ | 78 |
| 7 | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | K₂CO₃ | 72 |
| 8 | Pd(PPh₃)₄ | THF/H₂O | K₃PO₄ | 37 |
| 9 | Pd(PPh₃)₄ | THF/H₂O | Cs₂CO₃ | 40 |
NR: No Reaction. Data sourced from a study on the synthesis of multilayer folding frameworks. frontiersin.org
The successful application of GAP methodologies in the synthesis of structurally related bromo-naphthalene derivatives strongly suggests its potential for the synthesis and purification of this compound and its derivatives. The use of appropriate GAP auxiliaries, such as phosphonyl amides or phosphine oxides, could streamline the purification process, making it more efficient and environmentally benign.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Phenylnaphthalene
Reactivity of the Bromine Moiety as a Functional Handle
The carbon-bromine bond is the most reactive site for many transformations, serving as a versatile anchor point for introducing new functional groups and building molecular complexity.
The bromine atom attached to the naphthalene (B1677914) ring at the C-2 position is susceptible to nucleophilic substitution, where it can be displaced by a variety of nucleophiles. smolecule.com This type of reaction allows for the direct introduction of different functional groups onto the naphthalene skeleton. smolecule.com Generally, bromo-aromatic compounds can react with nucleophiles such as hydroxides, amines, or thiols, typically in polar solvents. evitachem.com The presence of the phenyl group at the C-1 position can sterically and electronically influence the rate and feasibility of these substitution reactions. While the direct nucleophilic aromatic substitution (SNAr) on 2-bromo-1-phenylnaphthalene is not extensively detailed, the general reactivity of brominated naphthalenes suggests that under specific conditions, such as with strong nucleophiles or through metal-catalyzed processes, the bromine can be effectively replaced.
Table 1: General Scope of Nucleophiles for Substitution on Bromo-Aromatic Systems
| Nucleophile Class | Example Reagent | Resulting Functional Group |
| Oxygen Nucleophiles | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (R-NH₂) | Amino (-NH₂), Alkylamino (-NHR) |
| Sulfur Nucleophiles | Thiols (R-SH) | Thioether (-SR) |
This compound is an excellent precursor for transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive site for oxidative addition to a low-valent metal catalyst, typically palladium, initiating the catalytic cycle. This makes it a key building block for the synthesis of more complex biaryl and substituted aromatic systems. smolecule.com
Notably, bromonaphthalene derivatives are widely used in Suzuki-Miyaura coupling reactions with arylboronic acids and Heck-Mizoroki reactions with alkenes. smolecule.comarkat-usa.org These reactions are fundamental for constructing new carbon-carbon bonds with high efficiency and selectivity. smolecule.com For instance, 2-bromonaphthalene (B93597) can be effectively coupled with styrene (B11656) in the presence of a palladium catalyst. arkat-usa.org The utility of such compounds as intermediates in these powerful synthetic methods is well-established.
Table 2: Examples of Cross-Coupling Reactions with Bromonaphthalene Derivatives
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |
| Suzuki-Miyaura Coupling | Arylboronic Acids | Pd(OAc)₂ / Ligand | C(sp²) - C(sp²) |
| Heck-Mizoroki Coupling | Alkenes (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | C(sp²) - C(sp²) |
| Stille Coupling | Organostannanes | Palladium Catalyst | C(sp²) - C(sp²) |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | C(sp²) - C(sp) |
Reactivity of the Phenyl and Naphthalene Core
Beyond the bromine handle, the fused aromatic ring system of this compound exhibits its own characteristic reactivity, including electrophilic substitution, radical functionalization, and intramolecular rearrangements.
Like benzene (B151609), the naphthalene core readily undergoes electrophilic aromatic substitution. uomustansiriyah.edu.iq The regiochemical outcome of such reactions on a substituted naphthalene is governed by the electronic and steric properties of the existing substituents. For naphthalene itself, electrophilic attack, such as nitration and halogenation, preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed from α-attack is more resonance-stabilized. uomustansiriyah.edu.iq
In this compound, the situation is more complex. The phenyl group at C1 and the bromine at C2 will direct incoming electrophiles. The bromine atom is a deactivating but ortho-, para-directing group, while the phenyl group is also ortho-, para-directing. The interplay between these groups and the inherent reactivity of the naphthalene positions will determine the final substitution pattern. Electrophilic substitution is facilitated by the electron-donating character of alkyl or aryl groups on the aromatic ring. smolecule.com
The naphthalene core can also be functionalized through radical-mediated pathways. A notable example is the one-pot double arylation of naphthols, which proceeds through the formation of naphthyl radicals. frontiersin.orgnih.govresearchgate.net In a process involving a precursor like 6-bromonaphthalen-2-ol, naphthyl radicals can be generated and subsequently react with diaryliodonium salts to form new C-C and C-O bonds. frontiersin.orgnih.gov This methodology highlights a powerful, non-traditional way to functionalize the aromatic core, bypassing conventional electrophilic or nucleophilic pathways. researchgate.net The reaction proceeds via the sequential formation of C(sp²)–C(sp²) and O–C(sp²) bonds, demonstrating a unique activation mode for diaryliodonium salts. frontiersin.orgnih.gov
The rigid structure of the 1,2-disubstituted naphthalene system makes this compound and its derivatives interesting candidates for intramolecular cyclization reactions to form novel polycyclic aromatic compounds. For example, related structures like 3-(2-bromophenyl)naphthalen-2-ols can undergo intramolecular cyclization to yield benzo[b]naphtho[2,3-d]furans. researchgate.net
Furthermore, palladium-catalyzed intramolecular cyclizations of systems containing bromo-aryl and alkyne moieties are a powerful tool for constructing six-membered rings. semanticscholar.orgchemrxiv.org Research has shown that precursors derived from β-bromovinyl aldehydes can undergo a 6-exo-dig cyclization to form cyclohexenol (B1201834) systems with conjugated dienes. semanticscholar.org Base-catalyzed intramolecular cyclization of certain ammonium (B1175870) salts can also lead to the formation of phenylnaphthalene derivatives through a rearrangement process following the initial ring closure. researchgate.net These reactions demonstrate how the bromo-phenyl-naphthalene scaffold can be used as a template to build more elaborate molecular architectures. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms
The reactivity of this compound is significantly influenced by the electronic and steric environment of the naphthalene core, which is substituted with both a bromo and a phenyl group. Understanding the mechanistic pathways of its reactions is crucial for optimizing reaction conditions and predicting product formation. The following sections delve into the analysis of catalytic cycles and the role of radical intermediates in reactions involving this compound.
Catalytic Cycle Analysis and Intermediates
The reactions of this compound, particularly palladium-catalyzed cross-coupling reactions, are fundamental in synthetic organic chemistry for creating more complex molecular architectures. nih.gov The catalytic cycle for these transformations, such as Suzuki-Miyaura, Heck, and Stille couplings, generally follows a well-established sequence of elementary steps involving a palladium catalyst. mdpi.com
A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound (Ar-Br) and a coupling partner (e.g., an organoboron compound in Suzuki coupling) typically involves the following key steps:
Oxidative Addition: The cycle commences with the oxidative addition of this compound to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the cleavage of the carbon-bromine bond and results in the formation of a square planar palladium(II) intermediate, Ar-Pd(II)-Br(L)₂. nih.gov
Transmetalation (for Suzuki, Stille, etc.): In reactions like the Suzuki coupling, a base activates the organoboron compound, which then undergoes transmetalation with the Pd(II) intermediate. The organic group from the organometallic reagent replaces the bromide on the palladium center, forming a new diorganopalladium(II) intermediate, Ar-Pd(II)-R(L)₂.
Reductive Elimination: This is the final step in the catalytic cycle, where the two organic groups (the phenylnaphthalene moiety and the newly introduced group R) are coupled together, forming the desired product (Ar-R). The palladium catalyst is simultaneously reduced back to its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle. nih.gov
In some palladium-catalyzed annulation reactions, palladacycle intermediates and Pd(IV) species have been proposed. nih.gov For instance, the reaction could proceed through the formation of a palladacycle, followed by oxidative addition of another reactant to form a Pd(IV) intermediate, which then reductively eliminates to yield the product. nih.gov The choice of ligands, such as phosphines (e.g., P(o-tolyl)₃) or N-heterocyclic carbenes, plays a critical role in stabilizing the palladium intermediates and influencing the efficiency and selectivity of the reaction. mdpi.comnih.gov
| Step | Description | Intermediate Species |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond of this compound. | Aryl-Palladium(II) Halide Complex |
| Transmetalation | The organic group from a coupling partner (e.g., organoboron) replaces the halide on the palladium complex. | Diorganopalladium(II) Complex |
| Reductive Elimination | The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst. | Pd(0) Catalyst |
Radical Intermediate Generation, Detection, and Trapping
Beyond ionic pathways, reactions involving this compound can also proceed through radical mechanisms, particularly under thermal, photochemical, or specific catalytic conditions. The generation of aryl radicals from aryl halides is a key step in many synthetic transformations.
Generation: Radical intermediates can be generated from precursors like this compound through several methods. High temperatures can induce homolytic cleavage of the carbon-bromine bond. rsc.org For example, pyrolysis of similar compounds like 1-(2,6-dibromophenyl)naphthalene leads to the rupture of the carbon-bromine bond, forming a 1-(1-naphthyl)-2-bromophenyl radical. rsc.org Another method involves the reaction of aryl hydrazines with a catalytic amount of iodine in the air to generate aryl radicals, which can then react with substrates like 1,4-naphthoquinones. acs.orgnih.gov Phenyl radicals can also add to naphthalene, forming radical intermediates that can subsequently react to form substituted products. escholarship.org
Detection and Trapping: The direct detection of short-lived radical intermediates is challenging due to their high reactivity and low concentrations. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for directly observing radical species. mdpi.com Spin trapping is a common method used in conjunction with EPR, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected. mdpi.com Common spin traps include nitrones and nitroso compounds. nih.gov
A novel method for trapping short-lived radicals involves the use of terminal alkenes with a nitroxide leaving group, such as allyl-TEMPO derivatives. nih.gov The reaction proceeds via a homolytic substitution (S_H2') mechanism, yielding a stable, non-radical product that can be analyzed by mass spectrometry. nih.gov This technique offers high sensitivity and provides detailed structural information about the trapped radical. nih.gov
In some studies, 1-phenylnaphthalene (B165152) has been utilized as a selective triplet quencher to indirectly characterize triplet state intermediates, which can be precursors to radical formation. acs.org The formation of radical intermediates during certain reactions has been inferred from the product distribution. For instance, in the reaction of phenyl radicals with naphthalene, the formation of 1-phenylnaphthalene and 2-phenylnaphthalene (B165426) is explained by the initial formation of radical adducts followed by hydrogen atom emission. escholarship.org
| Technique | Description | Application Example | Citation |
| EPR Spectroscopy | Directly detects species with unpaired electrons. | Used to study radical intermediates in various chemical and biological systems. | mdpi.com |
| Spin Trapping (EPR) | A transient radical is trapped by a molecule (spin trap) to form a more persistent radical (spin adduct) that is detectable by EPR. | Investigating radical intermediates formed during photoinduced reactions on TiO₂. | mdpi.com |
| Allyl-TEMPO Trapping (MS) | A short-lived radical reacts with an allyl-TEMPO derivative, releasing a nitroxide radical and forming a stable product for mass spectrometry analysis. | A general method for trapping and detecting a wide range of radical intermediates. | nih.gov |
| Product Analysis | The structure of the final products can provide indirect evidence for the involvement of specific radical intermediates. | Formation of fluoranthene (B47539) from the reaction of phenyl radicals with naphthalene suggests the intermediacy of specific cyclized radicals. | escholarship.org |
| Triplet Quenching | Using a known triplet quencher to see its effect on the reaction rate or product distribution, thereby inferring the involvement of a triplet state precursor to the radical. | 1-Phenylnaphthalene used to indicate that α-cleavage occurs from triplet states. | acs.org |
Advanced Structural Elucidation and Stereochemical Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction stands as a powerful and definitive technique for determining the atomic and molecular structure of a crystalline solid. rsc.org This method has provided invaluable insights into the solid-state architecture of 2-bromo-1-phenylnaphthalene and its derivatives.
The conformation of this compound is characterized by a notable twist between the naphthalene (B1677914) and phenyl rings. This steric hindrance prevents the molecule from adopting a planar conformation. The absolute configuration of chiral derivatives of this compound has been unambiguously determined using anomalous X-ray diffraction, a technique that is particularly reliable for assigning stereochemistry. acs.org For instance, the absolute configuration of a twisted bis-lactam analogue was determined to be (R,R) by comparing experimental and calculated vibrational and electronic circular dichroism spectra, a result that was subsequently confirmed by anomalous X-ray diffraction. acs.org
In a related structure, (Z)-1-bromo-1-nitro-2-phenylethene, X-ray crystallography confirmed the Z-configuration and revealed a non-planar molecular structure. growingscience.com Similarly, in 2-Bromo-1-(4-methyl-phenyl)-3-phenyl-prop-2-en-1-one, the two benzene (B151609) rings are twisted with a significant dihedral angle. nih.gov
| Parameter | Value | Reference |
| Absolute Configuration Method | Anomalous X-ray Diffraction | acs.org |
| (Z)-1-bromo-1-nitro-2-phenylethene Configuration | Z-configuration, non-planar | growingscience.com |
| Dihedral Angle in 2-Bromo-1-(4-methyl-phenyl)-3-phenyl-prop-2-en-1-one | 52.55 (9)° | nih.gov |
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In derivatives of this compound, these interactions play a crucial role in stabilizing the crystal structure. mdpi.com For example, in the crystal structure of (E)-1-(4-bromo-2-chloro-phenyl)iminomethyl-2-hydroxyl-naphthalene, the packing is stabilized by O-H⋯N, C-H⋯O, C-H⋯Cl, and C-H⋯Br interactions. researchgate.net The crystal packing of 2-Bromo-1-(4-methyl-phen-yl)-3-phenyl-prop-2-en-1-one is stabilized by weak intermolecular C-H⋯O interactions. nih.gov Furthermore, π–π stacking interactions are also observed in the crystal packing of related compounds. researchgate.net
An intramolecular C-H⋯Br hydrogen bond is also a notable feature in some related structures, influencing the molecular conformation. nih.gov
| Interaction Type | Compound Example | Reference |
| O-H⋯N, C-H⋯O, C-H⋯Cl, C-H⋯Br | (E)-1-(4-bromo-2-chloro-phenyl)iminomethyl-2-hydroxyl-naphthalene | researchgate.net |
| C-H⋯O | 2-Bromo-1-(4-methyl-phen-yl)-3-phenyl-prop-2-en-1-one | nih.gov |
| π–π stacking | Related copper(I) complexes | researchgate.net |
| Intramolecular C-H⋯Br | 2-Bromo-1-(4-methyl-phen-yl)-3-phenyl-prop-2-en-1-one | nih.gov |
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science. While specific studies on the polymorphism of this compound are not extensively documented in the provided results, the investigation of polymorphism in structurally similar compounds highlights its importance. For instance, an ultraviolet luminescent security ink, N-(2-(4-oxo-4H-benzo[d] researchgate.netfigshare.com-oxazin-2-yl)phenyl)naphthalene-2-sulfonamide, has been shown to exist in at least three polymorphic forms with distinct melting points and spectral properties. mdpi.com The different crystal packing and intermolecular interactions in these polymorphs lead to their varied physical characteristics. mdpi.com The analysis of intermolecular interactions and crystal packing is fundamental to understanding and predicting polymorphism. mdpi.com
Advanced Spectroscopic Characterization for Complex Structure Determination
Beyond X-ray diffraction, a suite of advanced spectroscopic techniques is essential for a complete structural and electronic characterization of this compound, particularly for understanding its behavior in solution and for confirming structural details.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For complex molecules like this compound, one-dimensional (1D) NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. e-bookshelf.deyoutube.com
These techniques reveal connectivity between atoms, allowing for the piecing together of the molecular structure. For example, HMBC spectra are particularly powerful for identifying long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of different fragments of a molecule. e-bookshelf.de While specific 2D NMR data for this compound is not detailed in the search results, the application of these methods to similar aromatic compounds demonstrates their utility. For instance, in the analysis of 1-bromo-4-methylnaphthalene, COSY and HMBC spectra were used to definitively assign the aromatic protons and carbons. iranchembook.ir
No specific data table for this compound is available from the provided search results.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. rsc.org This technique is crucial for confirming the identity of a synthesized compound and for providing evidence for proposed reaction mechanisms. For derivatives of this compound, HRMS has been used to confirm the molecular formula of the synthesized products. frontiersin.orgrsc.org The fragmentation patterns observed in mass spectrometry can also offer structural information.
The predicted monoisotopic mass of this compound (C₁₆H₁₁Br) is 282.00443 Da. uni.lu Experimental HRMS data for related compounds, such as a derivative with the formula C₂₂H₂₃Br, showed a found mass of 366.0974, which was very close to the calculated mass of 366.0983. wiley-vch.de
| Analytical Data | Value | Reference |
| Molecular Formula | C₁₆H₁₁Br | uni.lusigmaaldrich.com |
| Molecular Weight | 283.17 g/mol | sigmaaldrich.com |
| Predicted Monoisotopic Mass | 282.00443 Da | uni.lu |
| HRMS (FAB) for C₂₂H₂₃Br [M - H]⁺ | Calculated: 366.0983, Found: 366.0974 | wiley-vch.de |
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Orbital Analysis
Understanding the electronic makeup of a molecule is fundamental to predicting its behavior. Computational methods, particularly Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, have been instrumental in mapping the electronic landscape of 2-Bromo-1-phenylnaphthalene and its analogs.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate descriptions of molecular geometries and energies. rsc.org In studies related to phenylnaphthalenes, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311+G(d,p), have been employed to optimize molecular structures and calculate thermodynamic properties. rsc.orgias.ac.innist.gov For instance, the geometry and harmonic frequencies of naphthalene (B1677914) and related polycyclic aromatic hydrocarbons have been successfully computed using the B3LYP functional. acs.org Such calculations are foundational for understanding the stability and electronic distribution within the this compound framework.
Computational studies on isosteric analogues, such as 2-phenyl-2,1-borazaronaphthalene, have utilized DFT to compare surface electronic similarities with 2-phenylnaphthalene (B165426). nih.govacs.org These comparisons, based on computationally derived electrostatic potential maps, validate the structural and electronic resemblance between the two, while also highlighting the unique properties arising from the boron-nitrogen substitution. nih.govacs.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.edulibretexts.org The energies and spatial distributions of these orbitals are key indicators of a molecule's nucleophilic and electrophilic sites. ucsb.edumalayajournal.org
For phenylnaphthalene systems, FMO analysis helps in predicting the outcomes of chemical reactions. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally implies higher reactivity. In related studies, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. For example, in a study on 1-phenylnaphthalene (B165152), the calculated HOMO, LUMO, and the corresponding energy gap were -5.73 eV, -0.96 eV, and 4.77 eV, respectively. ias.ac.in This data provides a quantitative measure of its electronic characteristics, which can be extrapolated to understand the reactivity of substituted derivatives like this compound. FMO theory has been successfully applied to explain electrophilic substitution in naphthalene, where the frontier electron density is highest at the 1-position, making it the preferred site for electrophilic attack. ucsb.edu
Reaction Mechanism Modeling and Energy Profile Calculations
Beyond static electronic properties, computational chemistry allows for the dynamic exploration of reaction pathways. By modeling reaction mechanisms and calculating energy profiles, researchers can predict the feasibility and selectivity of chemical transformations.
Transition State Characterization and Activation Energy Determination
A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states—the high-energy species that connect reactants and products. The energy required to reach this state is the activation energy, a key determinant of the reaction rate.
In studies of related reactions, such as the dimerization of phenylacetylene (B144264) to form 1-phenylnaphthalene, computational methods have been used to model the mechanism and locate transition states. ias.ac.in The relative energies of these transition states are calculated to understand the reaction's energetic landscape. researchgate.net For example, the activation energy for the rotation around the C-C bond connecting the phenyl and naphthalene rings in 1-phenylnaphthalene has been computationally determined. ias.ac.in This type of analysis is directly applicable to understanding the rotational dynamics and potential atropisomerism in this compound.
Computational Prediction of Regioselectivity in Functionalization
Computational methods are increasingly used to predict the regioselectivity of chemical reactions, particularly in the functionalization of complex aromatic systems. arxiv.org This is especially relevant for molecules like this compound, where multiple sites are available for further chemical modification.
Theoretical studies on the C-H borylation of 2,1-borazaronaphthalenes, an isosteric analog of phenylnaphthalene, have demonstrated the power of computational prediction. nih.gov By calculating the relative anionic stability of different C-H centers, which is indicative of the transition state character in iridium-catalyzed borylation, the site of functionalization can be predicted. nih.gov This approach correctly identified the C(8)-position as the most favorable site for borylation in 2-phenyl-2,1-borazaronaphthalene, a prediction driven by electronic factors rather than steric hindrance. nih.gov Such methodologies could be applied to predict the regioselectivity of various functionalization reactions on the this compound scaffold.
Conformational Analysis and Rotational Barriers
The three-dimensional shape of a molecule and the ease with which it can change are crucial to its properties and function. Conformational analysis and the calculation of rotational barriers provide insight into the molecule's flexibility and the potential for stereoisomerism.
For phenylnaphthalene systems, a key conformational feature is the rotation around the single bond connecting the phenyl and naphthalene moieties. The steric hindrance between the two rings can lead to a significant energy barrier for this rotation. Computational studies have been employed to quantify these barriers. In the case of 1-phenylnaphthalene, the structure was optimized by DFT, and the rotational barrier around the C-C bond was calculated. ias.ac.in The ground state conformation was found to have a dihedral angle of 90.52° between the phenyl and naphthalene rings, while the barrier form has a planar arrangement (0° dihedral angle). ias.ac.in
In more sterically crowded systems like 1,8-diphenylnaphthalenes, these rotational barriers can be substantial, potentially leading to stable atropisomers. uibk.ac.atcaltech.edu Molecular modeling predicts that substituents at the ortho-positions of the phenyl rings or the 2- and 7-positions of the naphthalene ring have the greatest effect on increasing the rotational barrier. uibk.ac.at These findings are highly relevant for this compound, where the bromine atom at the 2-position and the phenyl group at the 1-position create a sterically demanding environment that would be expected to result in a significant barrier to rotation.
Theoretical Prediction of Spectroscopic Signatures (e.g., UV-Vis Absorption)
The prediction of spectroscopic signatures for molecules like this compound through computational methods offers profound insights into their electronic structure and properties. While specific theoretical studies on the UV-Vis absorption spectrum of this compound are not extensively available in publicly accessible literature, the established methodologies for similar aromatic compounds allow for a robust estimation of its expected spectral characteristics and the computational approaches required for their prediction.
Detailed Research Findings
Computational investigations into the spectroscopic properties of substituted naphthalenes predominantly employ Time-Dependent Density Functional Theory (TD-DFT). This method has proven to be a reliable tool for calculating the electronic excitation energies and corresponding oscillator strengths, which are crucial in simulating UV-Vis absorption spectra.
For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic transitions within the naphthalene core, perturbed by the presence of the phenyl and bromo substituents. The naphthalene moiety itself has characteristic π-π* transitions. The attachment of a phenyl group at the 1-position generally leads to a bathochromic (red) shift of these absorption bands due to the extension of the conjugated π-system. The bromine atom at the 2-position, with its electron-withdrawing inductive effect and electron-donating resonance effect, would further modulate the electronic transitions.
Studies on related compounds provide a framework for understanding these effects. For instance, computational studies on phenylnaphthalenes have utilized functionals such as B3LYP and basis sets like 6-311++G(d,p) to analyze their electronic properties. researchgate.net Similarly, investigations into brominated naphthalene derivatives have employed methods like UB3LYP/cc-pVTZ to calculate their UV-Vis spectra. mdpi.com These studies indicate that the combination of a phenyl group and a halogen substituent on the naphthalene scaffold results in a complex interplay of electronic effects that are well-captured by modern computational techniques.
The theoretical UV-Vis spectrum of this compound would likely exhibit multiple absorption bands in the ultraviolet region. The primary absorptions would correspond to the π-π* transitions of the naphthalene system, with their positions and intensities modified by the substituents. It is anticipated that the absorption maxima (λmax) would be at longer wavelengths compared to unsubstituted naphthalene, reflecting the increased conjugation and electronic perturbations.
Interactive Data Table of Computational Methods for Related Compounds
While specific data for this compound is not available, the following table summarizes the computational methods used in theoretical studies of similar molecules, which would be applicable for predicting its UV-Vis spectrum.
| Compound Investigated | Computational Method | Basis Set | Key Findings Related to Spectroscopy |
| Phenylnaphthalenes | B3LYP | 6-311++G(d,p) | Used to deduce relative molecular stabilities and relate them to energetics. researchgate.net |
| 1-Bromo-2-methylnaphthalene (B105000) Radical Anion | UB3LYP | cc-pVTZ | Calculated UV-Vis spectra to identify species during electrochemical reduction. mdpi.com |
| Substituted Naphthoxy-phthalonitriles | TD-DFT | Not Specified | Used to calculate electronic absorption spectra and investigate substituent effects. |
| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | TD-DFT/CAM-B3LYP | 6-311++G(d,p) | Compared theoretical and experimental UV-Vis spectra to understand charge transfer. nih.gov |
Applications in Advanced Functional Material Development
Design and Synthesis of Functional Materials Incorporating 2-Bromo-1-phenylnaphthalene Scaffolds
The this compound scaffold is a strategic building block for creating complex, functional organic materials. The presence of the bromine atom on the naphthalene (B1677914) ring provides a reactive site, or "handle," for a range of chemical modifications, most notably through metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These reactions enable the covalent linking of the this compound unit to other molecular fragments, leading to the construction of polymers, dendrimers, and large-scale molecular systems with tailored properties.
For instance, bromo-functionalized polycyclic aromatic hydrocarbons (PAHs) are utilized in cross-coupling reactions to form sophisticated donor-acceptor materials. nih.gov This approach allows for the precise tuning of the electronic and photophysical properties of the final material by carefully selecting the molecular components to be attached to the bromo-substituted core. nih.gov The 1-phenyl group of the scaffold contributes to steric hindrance, which can influence the final three-dimensional structure of the material, prevent undesirable intermolecular interactions like π-π stacking, and promote solubility.
Furthermore, bromonaphthalene derivatives are efficiently converted into other functionalized naphthalenes, such as methoxy (B1213986) or amino derivatives, expanding the range of possible materials that can be synthesized from the initial scaffold. researchgate.net This synthetic flexibility is crucial for developing materials for a wide array of applications, from organic light-emitting diodes (OLEDs) to chemical sensors. General synthetic routes to the core 2-phenylnaphthalene (B165426) structure have been developed using methods such as the acid-catalyzed cycloaddition of styrenyl intermediates or reactions involving styrene (B11656) oxides, providing accessible pathways to the parent scaffold. rsc.orgrsc.org
Exploration of Photophysical and Optoelectronic Properties
The photophysical and optoelectronic characteristics of materials derived from this compound are of significant scientific interest. The inherent properties of the phenylnaphthalene core, modified by the heavy bromine atom and any additional functional groups, give rise to unique luminescent, photochromic, and sensing capabilities.
While many conventional luminophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state, some molecules exhibit the opposite phenomenon known as aggregation-induced emission (AIE). bohrium.comfrontiersin.org AIE-active materials are weakly emissive when dissolved as single molecules but become highly luminescent upon aggregation. bohrium.com This effect is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. rsc.org
The this compound scaffold possesses structural features conducive to AIE. The covalent bond linking the phenyl group to the naphthalene ring allows for rotational motion in solution. This rotation can provide a non-radiative pathway for excited-state decay, leading to low fluorescence. In an aggregated state, the physical constraints imposed by neighboring molecules would restrict this rotation, potentially "switching on" a strong fluorescent emission.
The introduction of a bromine atom can further influence the luminescence properties. Due to the heavy-atom effect, bromination can enhance intersystem crossing from the singlet excited state to the triplet state, which may decrease fluorescence but can be useful for applications involving phosphorescence or thermally activated delayed fluorescence (TADF). nih.gov Additionally, halogen substitution often leads to a bathochromic (red-shift) in the absorption and emission spectra. rsc.org
The following table presents photophysical data for related naphthalene-bridged compounds, illustrating how molecular structure and environment affect their luminescent properties.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Naphthalene | Cyclohexane | 286 | 323 | 0.21 |
| Naphthalene-disilane 1b | Cyclohexane | 305 | 338, 407 | 0.15 |
| Naphthalene-disilane 2b | Cyclohexane | 305 | 338, 407 | 0.32 |
| Naphthalene-disilane 3b | Cyclohexane | 305 | 338, 407 | 0.23 |
| Naphthalene-disilane 2b | Acetonitrile | 305 | 338 | 0.49 |
This table is based on data for naphthalene-bridged disilanes and is intended to illustrate general principles of how substitution and solvent affect the photophysical properties of naphthalene derivatives. Data sourced from nih.gov.
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light (photochromism), heat, or an electric current. fu-berlin.derushim.ru This property makes them candidates for applications in data storage, molecular electronics, and smart materials.
While this compound itself is not intrinsically photochromic, its structure provides a robust platform for the design of molecular switches. The synthetically accessible bromine atom is a key feature, allowing for the attachment of known photochromic units, such as diarylethenes or azobenzenes. By coupling these photo-responsive molecules to the phenylnaphthalene scaffold, new systems can be created where the switching event modulates the photophysical or electronic properties of the entire molecule.
Moreover, the carbon-bromine (C-Br) bond itself can be an active participant in a switching mechanism. Research on molecular motors has demonstrated that a C-Br bond on a biaryl scaffold can be selectively activated by a palladium catalyst, enabling controlled rotation around the aryl-aryl bond. nih.gov This process, which constitutes a chemically driven switching cycle, highlights the potential for using the bromo-substituent in this compound as a key functional group in the development of advanced, chemically-activated molecular machinery. nih.gov
Luminescent materials, particularly those exhibiting AIE, are highly promising for the development of chemosensors and biological markers. frontiersin.org The "turn-on" nature of AIE-based sensors, where a signal is generated in the presence of an analyte, leads to high sensitivity and a low background signal. encyclopedia.pub
The this compound scaffold is a candidate for creating such sensors. If derivatives of this compound display AIE properties, they can be further functionalized to act as selective sensors. The C-Br bond serves as a convenient point for attaching a receptor unit—a molecule or functional group designed to bind specifically to a target analyte (e.g., a metal ion, an anion, or a biomolecule). encyclopedia.pub
The sensing mechanism would operate as follows: in the absence of the analyte, the sensor molecule is soluble and its intramolecular motions quench fluorescence. Upon binding to the target analyte, the chemical properties of the sensor molecule may change, leading to aggregation. This aggregation restricts intramolecular motion, activating the AIE effect and producing a strong fluorescent signal. This strategy has been successfully employed in various AIE systems for detecting ions and biomolecules. encyclopedia.pubresearchgate.net Naphthalimide derivatives, a related class of compounds, have also been successfully developed as fluorescent sensors for analytes like zinc ions. researchgate.net
Exploration in Medicinal Chemistry and Biological Activity
2-Bromo-1-phenylnaphthalene as a Core Pharmacological Scaffold
The 2-phenylnaphthalene (B165426) framework, of which this compound is a specific derivative, has been identified as a valuable scaffold in the design of selective ligands for biological targets. For instance, the 2-phenylnaphthalene structure has been explored as a simplified analog of genistein (B1671435) to create selective ligands for the estrogen receptor (ER), particularly the ERβ subtype. nih.gov This highlights the potential of the this compound core to serve as a foundational structure for building molecules with specific pharmacological activities. The inherent structural rigidity and defined three-dimensional arrangement of the phenyl and naphthalene (B1677914) rings provide a robust platform for the strategic placement of functional groups to modulate biological activity and selectivity. The bromine atom at the 2-position offers a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.
Structure-Activity Relationship (SAR) Studies of Substituted Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in medicinal chemistry. Structure-activity relationship (SAR) studies on derivatives of the phenylnaphthalene scaffold have provided valuable insights into the structural features that govern their biological effects.
A study on synthetic 2-phenylnaphthalenes with hydroxyl group substitutions demonstrated a clear SAR for their cytotoxic effects against human breast cancer (MCF-7) cells. nih.gov The position of the hydroxyl groups on both the naphthalene and phenyl rings significantly influenced the compound's potency. Key findings from this research include:
A hydroxyl group at the C-7 position of the naphthalene ring markedly enhanced cytotoxicity. nih.gov
Hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contributed to increased cytotoxic activity. nih.gov
Conversely, a hydroxyl group at the C-3' position of the phenyl ring led to a slight decrease in cytotoxicity. nih.gov
These findings underscore the importance of substituent placement on the 2-phenylnaphthalene scaffold for optimizing anticancer activity. For this compound, these insights can guide the rational design of new derivatives with potentially enhanced therapeutic efficacy.
Targeted Biological Activities of Phenylnaphthalene Derivatives
Derivatives of the phenylnaphthalene scaffold have been investigated for a range of biological activities, with promising results in the areas of antimicrobial and anticancer research.
Antimicrobial and Antibacterial Efficacy
Research into 4- and 5-substituted 1-phenylnaphthalenes has revealed significant antistaphylococcal activity. nih.gov These studies, while not directly on this compound, provide strong evidence for the antimicrobial potential of the broader phenylnaphthalene class. The nature and position of substituents on the naphthalene ring were found to be critical for antibacterial potency.
For example, guanidinoalkyl derivatives at the 5-position of the 1-phenylnaphthalene (B165152) core were generally more active against Staphylococcus aureus than their 4-substituted counterparts. nih.gov Furthermore, the introduction of different groups on the phenyl ring, such as chloro or bromo substituents, also modulated the antimicrobial activity. nih.gov These findings suggest that derivatives of this compound could be designed to exhibit potent antibacterial properties.
Table 1: Antimicrobial Activity of Selected 1-Phenylnaphthalene Derivatives against S. aureus
| Compound | Substituent at Position 5 | Substituent on Phenyl Ring | MIC (µg/mL) against MSSA |
| 8 | Guanidinomethyl | 4-t-butyl | 0.5 |
| 11 | Guanidinomethyl | 4-chloro | 1.0 |
| 12 | Guanidinomethyl | 4-bromo | 1.0 |
Data sourced from a study on 4- and 5-substituted 1-phenylnaphthalenes. nih.gov
Anticancer Potential
The anticancer properties of phenylnaphthalene derivatives have been a significant area of investigation. Studies have shown that compounds with the 1-phenylnaphthalene and 2-phenylnaphthalene skeletons can inhibit the growth of cancer cells. nih.govasianpubs.org For instance, certain 1-phenylnaphthalene derivatives have demonstrated a dose-dependent inhibition of MCF-7 breast cancer cells. asianpubs.org
As previously mentioned in the SAR section, hydroxylated 2-phenylnaphthalene derivatives have shown potent cytotoxicity against MCF-7 cells. nih.gov The most active compound in one study, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, exhibited an IC50 value of 4.8 μM. nih.gov This compound was found to induce cell cycle arrest and apoptosis. nih.gov These results strongly support the potential of the this compound scaffold as a template for the development of novel anticancer agents.
Table 2: Cytotoxicity of Selected Hydroxylated 2-Phenylnaphthalene Derivatives against MCF-7 Cells
| Compound | Substitutions | IC50 (µM) |
| PNAP-6h | 6,7-dihydroxy, 4'-hydroxy | 4.8 |
| PNAP-2h | 7-hydroxy | > 20 |
| PNAP-4h | 6-hydroxy | > 20 |
Data from a study on synthetic 2-phenylnaphthalenes with hydroxyl groups. nih.gov
Computational Approaches in Drug Design and Scaffold Hopping
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. researchgate.net These in silico techniques can be applied to the this compound scaffold to explore its therapeutic potential further. Computational tools can be used for:
Virtual Screening: To identify potential biological targets for this compound and its derivatives by docking them into the binding sites of various proteins.
QSAR (Quantitative Structure-Activity Relationship) Modeling: To build predictive models that correlate the structural features of this compound derivatives with their biological activities.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of new derivatives early in the design process.
Scaffold hopping is a computational strategy that involves replacing the core structure of a known active compound with a novel scaffold while aiming to retain or improve its biological activity. rsc.orgresearchgate.net This technique can be instrumental in discovering new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. Starting from the this compound scaffold, computational algorithms can identify other core structures that can present the key pharmacophoric features in a similar spatial arrangement, leading to the design of entirely new classes of therapeutic agents. nih.govbhsai.org
Future Directions and Emerging Research Avenues
Development of Innovative and Sustainable Synthetic Strategies
While traditional methods for the synthesis of 2-Bromo-1-phenylnaphthalene and its precursors exist, the future of its production will likely focus on more sustainable and efficient approaches, aligning with the principles of green chemistry.
One promising avenue is the development of catalyst-free synthetic methods . Research into microwave-assisted organic synthesis, for example, has shown potential for the rapid and efficient catalyst-free synthesis of related naphthofuran derivatives, suggesting that similar strategies could be adapted for the core phenylnaphthalene structure. researchgate.net Another approach involves the utilization of recyclable Brønsted acidic ionic liquids, which can act as both catalyst and solvent in the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides, offering high atom economy and catalyst recyclability. rsc.org
Furthermore, the direct C-H bond activation and functionalization of naphthalene (B1677914) and phenyl rings represents a frontier in synthetic chemistry. rsc.orgnih.govresearchgate.netanr.frresearchgate.net Developing regioselective C-H activation protocols for the direct introduction of the phenyl or bromo group onto a naphthalene precursor would significantly shorten synthetic routes, reduce waste, and enhance atom economy. Palladium-catalyzed C-H functionalization has already demonstrated considerable success with 2-phenylpyridines and other aromatic systems, providing a strong precedent for its application to the this compound scaffold. rsc.org
The exploration of eco-friendly brominating agents is another critical area. Moving away from hazardous reagents like elemental bromine towards greener alternatives will be a key focus.
Table 1: Emerging Sustainable Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Catalyst-Free Synthesis | Utilization of energy sources like microwaves to drive reactions without the need for a catalyst. researchgate.net | Reduced cost, simplified purification, lower environmental impact. |
| Ionic Liquid Catalysis | Employing recyclable ionic liquids as both solvent and catalyst. rsc.org | High efficiency, catalyst reusability, improved atom economy. |
In-Depth Mechanistic Understanding of Complex Chemical Transformations
A deeper mechanistic understanding of the reactions involving this compound is crucial for optimizing existing transformations and designing new ones. The bromo substituent at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, and elucidating the intricate details of these processes is a key research focus.
Density Functional Theory (DFT) studies are becoming increasingly powerful tools for probing reaction mechanisms. researchgate.netmdpi.com DFT calculations can provide valuable insights into the energetics of different reaction pathways, the structures of key intermediates and transition states, and the factors governing regioselectivity in cross-coupling reactions. For instance, DFT modeling can help to understand the surprising regioselectivity sometimes observed in Suzuki-Miyaura reactions of poly-brominated substrates. mdpi.com A theoretical investigation into the carbon-bromine bond dissociation in the radical anion of the related 1-bromo-2-methylnaphthalene (B105000) has already provided valuable information for designing polymerization reactions. mdpi.com
Kinetic and spectroscopic studies of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, will continue to be vital. nih.gov These studies can help to identify catalyst resting states, turnover-limiting steps, and the role of various additives in the catalytic cycle. A detailed mechanistic understanding allows for the rational design of more efficient and selective catalysts and reaction conditions.
Rational Design of Derivatives for Enhanced Material Performance and Functionality
The phenylnaphthalene scaffold is a promising building block for advanced organic materials, and the presence of the bromo substituent in this compound offers a convenient point for further functionalization.
In the field of organic electronics , derivatives of this compound could find applications in organic light-emitting diodes (OLEDs). nih.govresearchgate.net The introduction of specific chromophores and functional groups through cross-coupling reactions at the bromo position could lead to the development of novel blue emitters with improved efficiency and stability. The pyrene-benzimidazole hybrid system is one example of a molecular design that has been successfully employed to create efficient blue emitters for OLEDs. nih.gov
The development of novel liquid crystals is another area of interest. mdpi.comsemanticscholar.org The rigid, anisotropic structure of the phenylnaphthalene core is conducive to the formation of liquid crystalline phases. By attaching long alkyl chains or other mesogenic units to the this compound scaffold, it may be possible to design new materials with tailored mesomorphic and computational properties. mdpi.com The biphenyl (B1667301) moiety, in particular, has been shown to have a significant impact on the stability and physical parameters of liquid crystalline molecules. mdpi.com
Table 2: Potential Material Science Applications of this compound Derivatives
| Application Area | Desired Properties | Rationale for Use of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High quantum efficiency, pure blue emission, good thermal stability. nih.govresearchgate.net | The phenylnaphthalene core can act as a blue luminophore, and the bromo-substituent allows for tuning of electronic properties. |
Advanced Biological Screening and Lead Optimization Studies for Therapeutic Applications
The naphthalene and phenylnaphthalene motifs are present in a variety of biologically active compounds, suggesting that derivatives of this compound could possess interesting therapeutic properties.
Future research will likely involve the synthesis and screening of libraries of this compound derivatives against a wide range of biological targets. The bromo-substituent provides an ideal site for introducing diverse functional groups to explore structure-activity relationships (SAR).
One area of significant potential is in the development of kinase inhibitors . nih.goved.ac.ukrjsocmed.com Many approved kinase inhibitors feature aromatic and heteroaromatic scaffolds. By coupling various nitrogen-containing heterocycles to the this compound core, it may be possible to design novel inhibitors of kinases implicated in cancer and other diseases.
The anti-inflammatory properties of 2-phenylnaphthalene (B165426) derivatives have also been reported, with some compounds showing the ability to downregulate pro-inflammatory mediators. nih.gov This suggests that derivatives of this compound could be explored as potential anti-inflammatory agents .
Furthermore, the antimicrobial activity of substituted 1-phenylnaphthalenes has been demonstrated, with some compounds showing efficacy against multidrug-resistant bacteria. nih.gov The antiviral potential of related arylnaphthalene lignans (B1203133) has also been noted. mdpi.com These findings provide a strong rationale for the investigation of this compound derivatives as novel antimicrobial and antiviral agents .
Finally, the potential of phytochemicals with structures related to phenylnaphthalene in the context of neurodegenerative diseases is an emerging area of interest. nih.govmdpi.comgoogle.comrjmseer.com Lignan derivatives, for example, have been shown to induce neuronal cell differentiation and upregulate neurotrophic factors. nih.gov
Interdisciplinary Research at the Confluence of Organic Chemistry, Materials Science, and Medicinal Chemistry
The future of research on this compound will be characterized by an increasingly interdisciplinary approach. The development of this compound and its derivatives will require a synergy between organic synthesis, materials science, and medicinal chemistry.
Computational screening will play a crucial role in guiding synthetic efforts. nih.gov Virtual screening of libraries of this compound derivatives against biological targets or for desired material properties can help to prioritize synthetic candidates, saving time and resources.
The development of new synthetic methodologies in organic chemistry, such as advanced C-H activation techniques, will directly impact the ability of materials scientists to create novel functional materials and for medicinal chemists to synthesize complex drug candidates. Conversely, the demand for new materials with specific properties and new drugs with improved efficacy will drive innovation in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
